molecular formula C18H38N2O B589481 N,N-Bis(3,5,5-trimethylhexyl)nitrous amide CAS No. 1207995-62-7

N,N-Bis(3,5,5-trimethylhexyl)nitrous amide

Cat. No. B589481
CAS RN: 1207995-62-7
M. Wt: 298.515
InChI Key: JAXCREYHJGJFGI-UHFFFAOYSA-N
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Description

“N,N-Bis(3,5,5-trimethylhexyl)nitrous amide” is a nitrous amide compound used in scientific research to study the effects of nitrous amides on biochemical and physiological processes . It is a colorless and odorless liquid .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H38N2O . The molecular weight is approximately 298.507 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and formula, which are 298.507 and C18H38N2O respectively . Unfortunately, specific details such as density, melting point, and boiling point were not found in the available resources.

Scientific Research Applications

Environmental Implications of Nitrous Compounds

Nitrous oxide (N2O) emissions from aquaculture and their environmental impacts have been extensively studied. N2O is a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide (CO2). Microbial nitrification and denitrification processes common in aquaculture systems are major sources of N2O emissions. Research suggests that aquaculture could account for a substantial percentage of anthropogenic N2O emissions, with projections indicating a significant increase if the industry continues to grow at current rates. Strategies to minimize these emissions include aquaponic and biofloc technology aquaculture, highlighting the need for sustainable practices in this sector (Hu et al., 2012).

Nitrification and Denitrification Processes

The role of nitrifier denitrification in N2O production is significant. This process, where ammonia (NH3) is oxidized to nitrite (NO2−) and then reduced to N2O, contributes to greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. It is influenced by factors such as oxygen levels, organic carbon content, and pH, underscoring the complexity of managing N2O emissions in agricultural settings (Wrage et al., 2001).

Chemical Synthesis and Applications

The catalytic reduction of aromatic nitro compounds using CO as a reductant has been explored for the synthesis of amines, isocyanates, carbamates, and ureas. This process is of interest for its application in organic synthesis and the chemical industry, providing a pathway for the transformation of nitro compounds into valuable chemical products (Tafesh & Weiguny, 1996).

Agricultural Impact and Mitigation Strategies

The assessment of the risk of carcinogenic N-nitroso compound formation from dietary precursors in the stomach has been reviewed. This includes amides, which are abundant in the diet and may contribute to the risk of gastric in vivo nitrosation and the subsequent health risks associated with the consumption of these compounds (Shephard et al., 1987).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for “N,N-Bis(3,5,5-trimethylhexyl)nitrous amide” are not mentioned in the available resources, it is likely that research will continue into its properties and potential applications, given its role as a novel NO-donor of the N-nitrosoamines series .

Mechanism of Action

Target of Action

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, also known as starbld0033123 or N,N-Bis(3,5,5-trimethylhexyl)nitrous amide, is a novel NO-donor . As a NO-donor, it primarily targets biological processes related to nitric oxide (NO). Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

The compound interacts with its targets by donating nitric oxide (NO). This interaction results in the modulation of the physiological processes that nitric oxide is involved in . The exact mode of action can vary depending on the specific target and the biological context.

Pharmacokinetics

These properties may include solubility in organic solvents and a boiling point of 112°C . These characteristics can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Action Environment

The action, efficacy, and stability of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, its boiling point of 112°C suggests that it may be stable at normal physiological temperatures . .

properties

IUPAC Name

N,N-bis(3,5,5-trimethylhexyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXCREYHJGJFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858204
Record name N,N-Bis(3,5,5-trimethylhexyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207995-62-7
Record name N,N-Bis(3,5,5-trimethylhexyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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